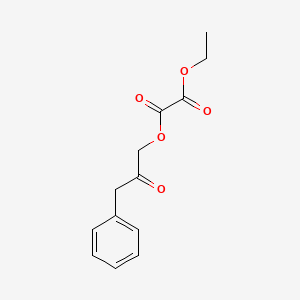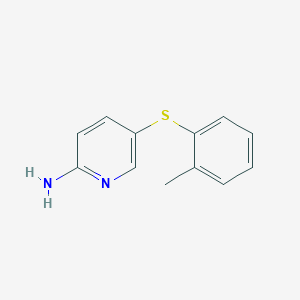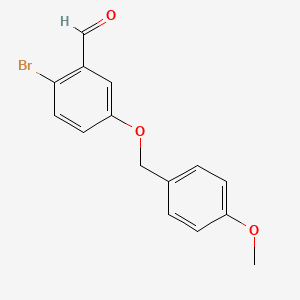
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is an organic compound that features a bromine atom and a methoxybenzyloxy group attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde typically involves the bromination of 2-hydroxybenzaldehyde followed by the introduction of the 4-methoxybenzyloxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent like methanol.
Major Products
Substitution: Formation of 5-(4-Methoxybenzyloxy)-2-aminobenzaldehyde or 5-(4-Methoxybenzyloxy)-2-thiobenzaldehyde.
Oxidation: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzoic acid.
Reduction: Formation of 5-(4-Methoxybenzyloxy)-2-bromobenzyl alcohol.
Scientific Research Applications
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methoxybenzyloxy)pyridine
- 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
Uniqueness
5-(4-Methoxybenzyloxy)-2-bromobenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct reactivity and properties compared to similar compounds. Its combination of a bromine atom and a methoxybenzyloxy group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-bromo-5-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-4-2-11(3-5-13)10-19-14-6-7-15(16)12(8-14)9-17/h2-9H,10H2,1H3 |
InChI Key |
UATIKWRZKOCDID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


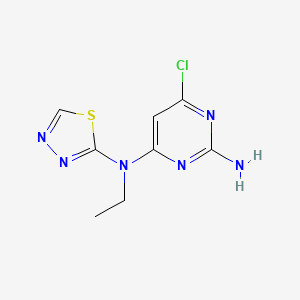
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)
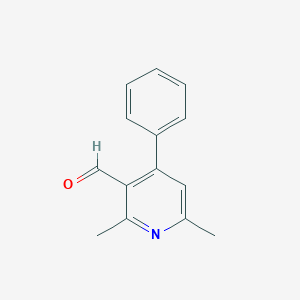
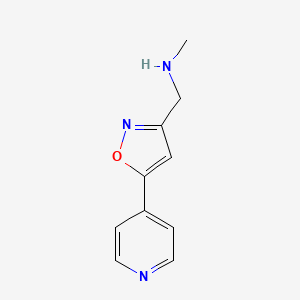
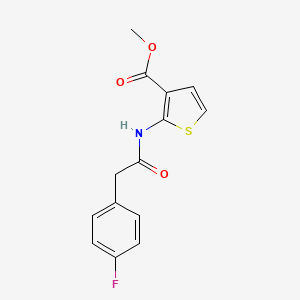

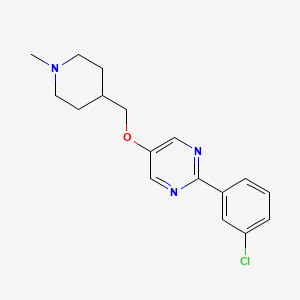
![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
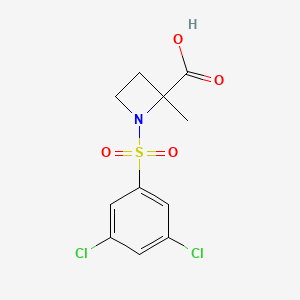
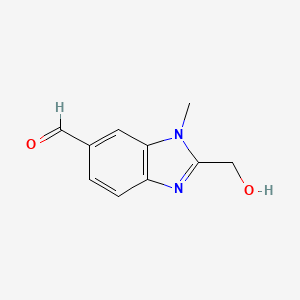
![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)
